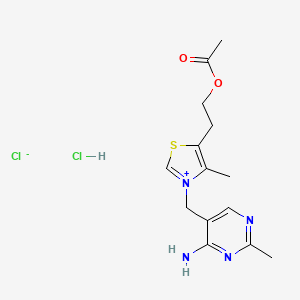

Thiamine Acetate Hydrochloride

Descripción general

Descripción

Thiamine, also known as vitamin B1, is a water-soluble vitamin that is found in some foods and may also be taken as a supplement . The body’s cells need thiamine to generate energy, develop, grow, and function . Thiamine plays a role in metabolizing glucose, which is part of the process used by the body to provide cells with energy .

Synthesis Analysis

Thiamine Hydrochloride has been synthesized in various ways. For instance, it has been synthesized by the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . Another study reported the synthesis of a Zn (II)-thiamine HCl complex characterized by spectroscopic, thermal, and elemental analysis .Molecular Structure Analysis

Thiamine is composed of a pyrimidine ring linked to a thiazole ring via a methylene bridge . The molecular formula of Thiamine Hydrochloride is C12H17N4OS.ClH.Cl, with an average mass of 337.27 g/mol .Chemical Reactions Analysis

Thiamine plays a key role in intracellular glucose metabolism. It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . In the presence of adenosine triphosphate, thiamine forms thiamine pyrophosphate, a coenzyme essential for carbohydrate metabolism .Physical and Chemical Properties Analysis

Thiamine Hydrochloride is a colorless compound. It is soluble in water and insoluble in alcohol . It has a density of 1.3766 (rough estimate), a melting point of 250°C (dec.) (lit.), and a flashing point of 9°C .Aplicaciones Científicas De Investigación

Insect Repellent Development

Thiamine hydrochloride has shown potential as an effective insect repellent, offering long-term protection against mosquito bites when formulated into a hydrogel. This alternative to DEET provided significant protection, demonstrating the utility of thiamine hydrochloride in developing novel repellent formulations (Halawany, Latif, & Badawi, 2021).

Crystal Morphology and Solubility

Research into the crystal morphology of thiamine hydrochloride in different solvent systems has led to findings that could influence its quality in pharmaceutical formulations. The optimization of crystal morphology can facilitate downstream processing and improve the stability and efficacy of thiamine hydrochloride-based products (Yang et al., 2018).

Catalysis in Organic Synthesis

Thiamine hydrochloride has been utilized as an effective catalyst in the synthesis of various organic compounds, including polyhydroquinoline derivatives. Its role as a biodegradable catalyst showcases the compound's versatility and its potential for greener chemical synthesis processes (Somnath & Navnath, 2016).

Radiation Dosimetry

Investigations into the use of thiamine hydrochloride as an irradiation dosimeter have revealed its potential for measuring radiation doses. The changes in thiamine hydrochloride concentration, when exposed to γ-rays, can be used to determine radiation exposure, indicating applications in radiation therapy and safety (Li et al., 2013).

Corrosion Inhibition

Studies on the use of thiamine hydrochloride as a corrosion inhibitor for metals, such as aluminium, in acidic environments highlight its potential in industrial applications. The effectiveness of thiamine hydrochloride in preventing corrosion could lead to its use in protecting infrastructure and machinery (Yeo et al., 2018).

Non-coenzyme Regulatory Roles

Research has also focused on the non-coenzyme actions of thiamine, exploring its regulatory roles in various biological processes. These findings underscore the broader biological significance of thiamine beyond its well-known role as a vitamin (Aleshin, Mkrtchyan, & Bunik, 2019).

Mecanismo De Acción

Target of Action

Thiamine, also known as vitamin B1, plays a key role in intracellular glucose metabolism . It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .

Mode of Action

Thiamine is an essential coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate . When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a non-toxic metabolite .

Biochemical Pathways

Thiamine plays a role in several biochemical pathways. It is involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched-chain amino acids . Thiamine diphosphate, the primary active form of thiamine, acts as a coenzyme in these pathways .

Pharmacokinetics

Thiamine is absorbed by both an active and non-saturable passive process . The systemic thiamine exposure increases non-linearly between 100 mg and 1500 mg doses . The slope of the area under the curve (AUC) vs dose, as well as the maximum concentration (Cmax) vs dose, plots are steepest at the lowest thiamine doses .

Result of Action

Thiamine plays an important role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue .

Action Environment

The stability of thiamine is significantly influenced by the pH of the environment . Thiamine is more stable in pH 3 than in pH 6 solutions . In pH 6 solutions, stability is dependent on initial thiamine concentration, with the 20 mg/mL thiamine salt solutions having an increased reaction rate constant compared to the 1 mg/mL solutions .

Safety and Hazards

Thiamine Hydrochloride is generally considered safe but may be associated with allergic reactions when given in high amounts through an intravenous (IV) line . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thiamine Acetate Hydrochloride is involved in several biochemical reactions as a coenzymeThDP acts as a cofactor for enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These enzymes are critical for the metabolism of carbohydrates, facilitating the conversion of glucose into energy. This compound interacts with these enzymes by forming a highly nucleophilic ylide carbanion, which participates in the catalytic process .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by acting as a coenzyme in glucose metabolism, which is essential for energy production . This compound affects cell signaling pathways, gene expression, and cellular metabolism by ensuring the proper functioning of enzymes involved in these processes. For instance, thiamine deficiency can lead to decreased enzyme activities, affecting the nervous system and other tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. It acts as a coenzyme for thiamine-dependent enzymes, facilitating their catalytic activity . This compound binds to the active site of these enzymes, forming a thiamine diphosphate complex that participates in the decarboxylation of alpha-keto acids and the transfer of two-carbon units . This process is essential for the production of ATP and other metabolic intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . This compound is relatively stable in acidic conditions but can degrade in alkaline environments. Over time, its degradation can lead to reduced efficacy in biochemical assays and cellular studies. Long-term exposure to thiamine deficiency can result in severe neurological and cardiological problems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it supports normal cellular functions and metabolic processes . At high doses, it can cause adverse effects such as anaphylactic reactions when administered parenterally . Studies have shown that thiamine supplementation can reverse deficiency symptoms and improve metabolic outcomes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway, glycolysis, and the citric acid cycle . It acts as a coenzyme for enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, NADPH, and ribose-5-phosphate . These pathways are critical for cellular energy production and the synthesis of nucleic acids and fatty acids.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific thiamine transporters, such as SLC19A2 and SLC19A3 . These transporters facilitate the uptake of thiamine into cells, where it is converted to its active form, thiamine diphosphate . The distribution of thiamine within tissues is essential for its role in cellular metabolism and energy production.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it acts as a coenzyme for mitochondrial enzymes involved in energy metabolism . It is also found in the cytosol, where it participates in the pentose phosphate pathway . The localization of thiamine within specific cellular compartments is crucial for its function in metabolic processes.

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHACBYQHDIYAIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858470 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74144-47-1, 1037-29-2 | |

| Record name | Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74144-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/no-structure.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)

![Ochratoxin C-[d5]](/img/structure/B583422.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)